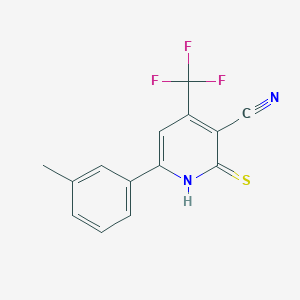

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a trifluoromethyl group, a sulfanyl group, a carbonitrile group, and a 3-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be constructed using a condensation reaction involving a suitable aldehyde, a nitrile, and an amine.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction using a thiol reagent.

Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

-

Disulfide formation : Treatment with iodine (I₂) in ethanol at 25°C yields the corresponding disulfide dimer. This reaction is reversible under reducing conditions.

-

Sulfonic acid formation : Strong oxidizing agents like hydrogen peroxide (H₂O₂) in acetic acid convert the thiol to a sulfonic acid (-SO₃H) group at elevated temperatures (80–100°C) .

Key reagents :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Disulfide formation | I₂ (1 equiv), EtOH, 25°C, 2 hr | Bisthiol-pyridine dimer |

| Sulfonic acid | 30% H₂O₂, CH₃COOH, 80°C, 6 hr | 2-Sulfonylpyridine derivative |

Nucleophilic Substitution

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF to form 2-alkylthio derivatives .

-

Amination : Treatment with primary amines (e.g., methylamine) under basic conditions replaces the -SH group with -NH-R.

Example :

Compound+CH3IK2CO3,DMF2−(Methylthio)−4−(trifluoromethyl)pyridine-3-carbonitrile

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions:

-

Nitration : Nitration with HNO

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its ability to interact with various biological targets makes it suitable for developing drugs with potential therapeutic effects.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of the pyridine ring can enhance cytotoxicity against cancer cell lines, suggesting that 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile could be explored for similar applications.

- Antimicrobial Properties : Compounds with sulfanyl groups have been reported to possess antimicrobial activity. A study focused on related sulfur-containing heterocycles demonstrated their efficacy against various bacterial strains, indicating that this compound may also hold potential in combating infections .

Materials Science

The unique structural features of this compound make it an attractive candidate for the development of advanced materials.

Applications

- Electronic Materials : The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in organic electronics and optoelectronic devices. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

- Sensors : The compound's ability to interact with various biomolecules allows it to be utilized in sensor technologies for detecting specific analytes in biological systems.

Biological Studies

This compound can act as a probe in biological research due to its interaction with biomolecules.

Applications

- Biochemical Pathway Exploration : The compound can be employed to study biochemical pathways by acting as a modulator or inhibitor of specific enzymes or receptors. Its unique chemical structure enables selective interactions that can provide insights into metabolic processes.

Mécanisme D'action

The mechanism of action of 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-(3-Methylphenyl)-2-sulfanyl-4-chloropyridine-3-carbonitrile

- 6-(3-Methylphenyl)-2-sulfanyl-4-methylpyridine-3-carbonitrile

- 6-(3-Methylphenyl)-2-sulfanyl-4-ethoxypyridine-3-carbonitrile

Uniqueness

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances the compound’s stability and lipophilicity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific interactions with biological targets.

Activité Biologique

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile, with the CAS number 1271475-63-8, is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group and the sulfur atom in its structure suggests a unique profile that may influence its pharmacological properties. This article aims to provide an overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H9F3N2S with a molecular weight of 294.30 g/mol. Its structure includes a pyridine ring with a sulfanyl group and a trifluoromethyl substituent, which are known to enhance biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | C14H9F3N2S |

| Molecular Weight | 294.30 g/mol |

| CAS Number | 1271475-63-8 |

Antitumor Activity

Research indicates that compounds containing pyridine derivatives often exhibit significant antitumor properties. A study on similar compounds demonstrated that pyridine-based structures can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines, including breast and lung cancers .

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may contribute to the compound's ability to penetrate cell membranes effectively. This characteristic is crucial for targeting intracellular pathways involved in tumorigenesis. Additionally, the sulfur atom in the structure may participate in redox reactions, further influencing its biological activity .

Case Study 1: Antiproliferative Effects

In a study evaluating antiproliferative effects, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition, particularly targeting Aurora-A kinase, which is crucial for mitotic regulation. The compound demonstrated IC50 values comparable to established inhibitors, suggesting it could serve as a lead compound for further development in cancer therapeutics .

Propriétés

IUPAC Name |

6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCDJVMVAXKOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.